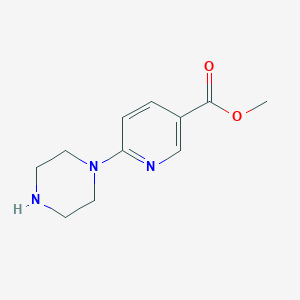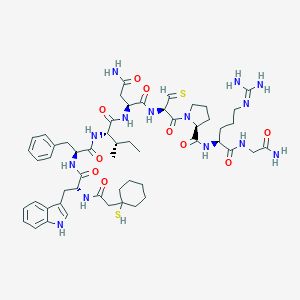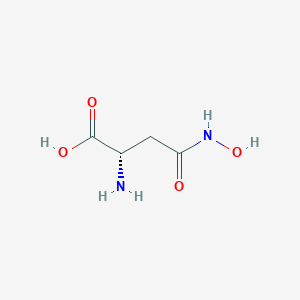
N-Hydroxy-L-asparagine
Vue d'ensemble
Description
N-Hydroxy-L-asparagine is a derivative of asparagine, an essential amino acid for leukemic cells . It has a molecular formula of C4H8N2O4 . It’s also known as N-hydroxy-L-aspartic 1-amide .
Synthesis Analysis
The synthesis of asparagine from aspartate is catalyzed by asparagine synthetase in an ATP-dependent amidotransferase reaction . This enzyme is one of the most important enzymes responsible for the synthesis of asparagine .Molecular Structure Analysis
The molecular formula of N-Hydroxy-L-asparagine is C4H8N2O4 . It has an average mass of 148.117 Da and a mono-isotopic mass of 148.048401 Da .Chemical Reactions Analysis
Asparagine synthetase (ASN) is one of the key enzymes of nitrogen (N) metabolism in plants. The product of ASN is asparagine, which is one of the key compounds involved in N transport and storage in plants .Physical And Chemical Properties Analysis
N-Hydroxy-L-asparagine has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 30.8±0.3 cm3, a polar surface area of 113 Å2, and a molar volume of 96.7±3.0 cm3 .Applications De Recherche Scientifique
Organic Synthesis Intermediate
L-Aspartic acid beta-hydroxamate serves as an intermediate in organic synthesis. It is utilized in various chemical reactions due to its reactive hydroxamate group, which can act as a nucleophile or ligand in coordination chemistry .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate, playing a role in the development and production processes of pharmaceuticals .
Inhibition of Choroidal Neovascularization
In medical research, L-Aspartic acid beta-hydroxamate has been shown to inhibit choroidal neovascularization in animal models when administered intravenously. This is significant for conditions like age-related macular degeneration .
Serine Racemase Inhibition
It acts as an inhibitor of serine racemase, an enzyme involved in the synthesis of the neurotransmitter D-serine. By inhibiting this enzyme, it can potentially be used to modulate neuroactivity and treat neurological disorders .
Enzyme Activity Measurement
L-Aspartic acid beta-hydroxamate is used in assays to measure the activity of enzymes such as L-asparaginase. It is involved in the determination of asparto- and glutamo-hydroxamic acids formed by enzymatic reactions .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research is ongoing to identify and characterize potential new L-asparaginase therapeutics, from existing or novel prokaryotic and eukaryotic sources, including mutations to improve function . Future trends in L-asparaginase production, including the integration of CRISPR and machine learning tools are being discussed .
Propriétés
IUPAC Name |
(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYVTTSIVDYQSO-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-L-asparagine | |
CAS RN |
1955-68-6, 8029-76-3 | |
| Record name | L-Asparagine, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylated lecithin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of L-Aspartic acid beta-hydroxamate?
A1: L-Aspartic acid beta-hydroxamate acts as an inhibitor for various enzymes. Notably, it demonstrates competitive inhibition against angiotensin-converting enzyme (ACE) [] and serine racemase (SR) []. In the case of SR, it directly interacts with the pyridoxal-5'-phosphate (PLP) cofactor, hindering the enzyme's activity []. It also inhibits assimilatory nitrate reductase (ANR) activity in soil, likely due to its resemblance to glutamine, which is thought to be the actual inhibitor after being formed by microbial assimilation of ammonium [].
Q2: Are there any amino acid residues crucial for the interaction of L-Aspartic acid beta-hydroxamate with its target enzymes?
A3: While not directly related to L-Aspartic acid beta-hydroxamate binding, studies on Escherichia coli asparaginase II (EcA2), an enzyme that utilizes L-Aspartic acid beta-hydroxamate as a substrate, provide insights into potential interactions. Research suggests that the hydroxyl group of Threonine 12 (Thr12) in EcA2 is directly involved in the catalytic mechanism, potentially interacting with a transition state or intermediate formed during the breakdown of L-Aspartic acid beta-hydroxamate [].
Q3: Does modifying the structure of L-Aspartic acid beta-hydroxamate affect its activity?
A4: Yes, structural modifications significantly impact the activity of L-Aspartic acid beta-hydroxamate. For example, replacing the hydroxamate group with a methyl ester on L-Glutamic acid completely abolishes its inhibitory effect on ANR activity, suggesting that the free-acid form of the hydroxamate is essential for inhibition []. Additionally, some aliphatic hydroxamic acids, structurally similar to L-Aspartic acid beta-hydroxamate, exhibit non-specific inhibition of PLP-dependent enzymes due to irreversible aldoxime formation with the PLP cofactor [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




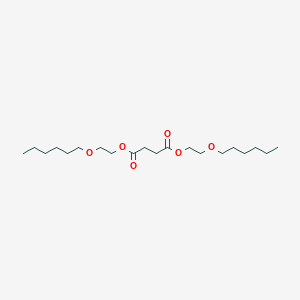
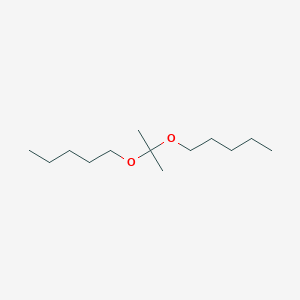
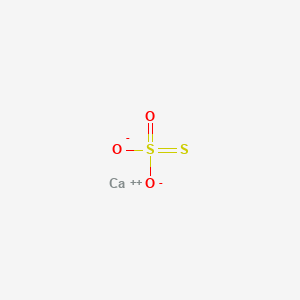
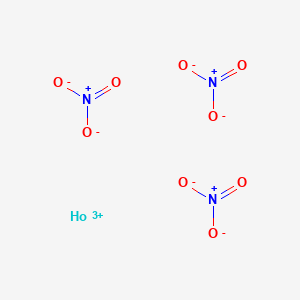
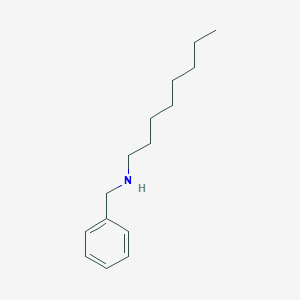
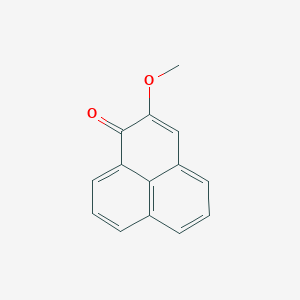
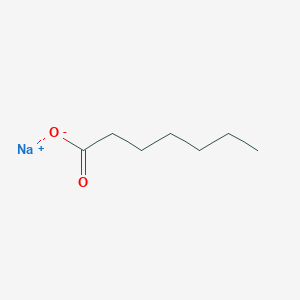
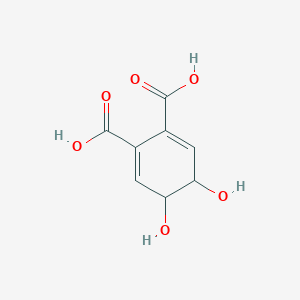

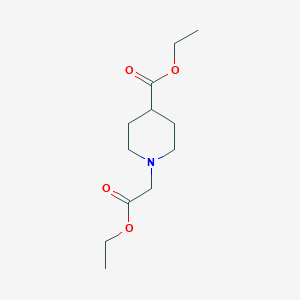
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
